molecular formula C8H7NO4S B13210978 Methyl 2-mercapto-3-nitrobenzoate

Methyl 2-mercapto-3-nitrobenzoate

Cat. No.: B13210978
M. Wt: 213.21 g/mol
InChI Key: AXKIBWILFIANLV-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-3-nitrobenzoate is an organic compound with the molecular formula C8H7NO4S It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the ortho position is replaced by a mercapto group (–SH)

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-mercapto-3-nitrobenzoate can be synthesized through several methodsThe nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration . The resulting methyl 3-nitrobenzoate is then subjected to thiolation using reagents such as thiourea or hydrogen sulfide under basic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and thiolation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Methyl 2-mercapto-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-mercapto-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-mercapto-3-nitrobenzoate involves its reactive functional groups. The mercapto group can form disulfide bonds with thiol-containing biomolecules, affecting protein function and signaling pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the mercapto group, making it less reactive in thiol-specific reactions.

    Methyl 2-mercapto-4-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    Methyl 2-mercapto-3-aminobenzoate:

Uniqueness

Methyl 2-mercapto-3-nitrobenzoate is unique due to the presence of both a mercapto and a nitro group on the benzoate ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 3-nitro-2-sulfanylbenzoate

InChI

InChI=1S/C8H7NO4S/c1-13-8(10)5-3-2-4-6(7(5)14)9(11)12/h2-4,14H,1H3

InChI Key

AXKIBWILFIANLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S

Origin of Product

United States

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